1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812828
InChI: InChI=1S/C15H16FN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3
SMILES:
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol

1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC15812828

Molecular Formula: C15H16FN5

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine -

Specification

Molecular Formula C15H16FN5
Molecular Weight 285.32 g/mol
IUPAC Name 1-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine
Standard InChI InChI=1S/C15H16FN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3
Standard InChI Key HUXKZFWCSOFXKM-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyridazine ring (a six-membered diazine) condensed with a 1,2,4-triazole moiety. The 4-fluorophenyl group is appended at the 6-position of the pyridazine ring, while a 2-methylpropan-1-amine substituent occupies the 3-position of the triazole ring. This arrangement confers both aromatic stacking potential (via the fluorophenyl group) and hydrogen-bonding capabilities (via the amine).

Key molecular properties include:

PropertyValue
Molecular formulaC₁₅H₁₆FN₅
Molecular weight285.32 g/mol
IUPAC name1-[6-(4-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine
Canonical SMILESCC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding affinity .

Synthesis and Structural Modifications

Synthetic Pathways

Synthesis typically proceeds through a multi-step sequence:

  • Pyridazine Core Formation: Condensation of hydrazine derivatives with appropriately substituted pyridazine precursors. For example, 3-amino-6-(4-fluorophenyl)pyridazine serves as a common intermediate.

  • Triazole Ring Construction: Cyclization via Huisgen 1,3-dipolar cycloaddition or oxidative ring closure using reagents like bromine in acetic acid .

  • Side Chain Introduction: The 2-methylpropan-1-amine group is introduced through nucleophilic substitution or reductive amination, often employing NaBH₃CN or H₂/Pd-C .

Structural Optimization

Modifications to the core structure significantly influence bioactivity:

  • Fluorophenyl Group: Replacement with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) alters electron density and binding kinetics .

  • Amine Side Chain: Bulkier substituents (e.g., cyclopropylmethyl) enhance metabolic stability but may reduce solubility .

Biological Activity and Mechanism

PDE4 Inhibition

Structural analogs exhibit potent PDE4A inhibition (IC₅₀ = 1.5–7.3 nM), critical for modulating cAMP levels in inflammatory cells. The 2-methylpropan-1-amine side chain likely interacts with the PDE4 hydrophobic pocket, while the triazolopyridazine core chelates catalytic metal ions .

Antiviral Activity

In silico studies suggest affinity for viral RNA-dependent RNA polymerase (RdRp). The fluorine atom may form halogen bonds with RdRp residues, as observed in hepatitis C virus (HCV) protease inhibitors.

Structure-Activity Relationships (SAR)

Critical SAR trends include:

  • Position 6 Substitutions: 4-Fluorophenyl > 4-chlorophenyl > phenyl in antimicrobial assays (2.5 vs. 5.1 vs. 12.8 µg/mL MIC against E. coli).

  • Amine Side Chain: Branched alkylamines (e.g., 2-methylpropyl) improve metabolic stability (t₁/₂ = 4.7 h in rat liver microsomes) compared to linear chains (t₁/₂ = 1.2 h) .

  • Triazole Ring Modifications: Replacement with thiadiazole reduces PDE4 affinity by 50-fold, emphasizing the importance of nitrogen positioning .

Pharmacokinetic and Toxicological Considerations

While pharmacokinetic data for this specific compound are unavailable, related triazolopyridazines show:

  • Moderate oral bioavailability (F = 35–45%) due to first-pass metabolism.

  • CYP3A4-mediated oxidation of the fluorophenyl group generates 4-hydroxy metabolites excreted renally .

  • In vitro toxicity screening (HepG2 cells) indicates an IC₅₀ > 100 µM, suggesting a wide therapeutic window .

Future Directions and Applications

Therapeutic Development

  • Neuroinflammation: PDE4 inhibition could ameliorate neuroinflammation in Alzheimer’s models.

  • Oncology: DNA intercalation properties warrant exploration in combination with topoisomerase inhibitors.

Chemical Probes

The fluorinated aromatic system makes this compound a candidate for ¹⁹F-NMR studies of target engagement in cellular environments.

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